1-(3-Methyloxetan-3-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(3-Methyloxetan-3-yl)-1H-pyrazol-4-amine is a chemical compound that features both an oxetane and a pyrazole ring in its structure
Preparation Methods
One common method involves the amination of (3-methyloxetan-3-yl)methanol with ammonia . Another approach includes the use of (3-methyloxetan-3-yl)methyl carboxylic esters, which are converted into the desired compound through a series of reactions including Pd-catalyzed cross-coupling and thioether reduction .
Chemical Reactions Analysis
1-(3-Methyloxetan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Scientific Research Applications
1-(3-Methyloxetan-3-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and imaging studies.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyloxetan-3-yl)-1H-pyrazol-4-amine involves its interaction with molecular targets through its oxetane and pyrazole rings. These interactions can lead to the modulation of biological pathways, making it useful in various biochemical applications. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity and function .
Comparison with Similar Compounds
1-(3-Methyloxetan-3-yl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
N-Methyl-1-(3-methyloxetan-3-yl)methanamine: This compound also contains an oxetane ring but differs in its substitution pattern.
1-(3-Methyloxetan-3-yl)methanamine: Similar in structure but lacks the pyrazole ring, making it less versatile in certain applications.
3-Aminooxetane: Another oxetane derivative with different functional groups and reactivity.
These comparisons highlight the unique combination of the oxetane and pyrazole rings in this compound, which contributes to its distinct chemical properties and applications.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(3-methyloxetan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-7(4-11-5-7)10-3-6(8)2-9-10/h2-3H,4-5,8H2,1H3 |
InChI Key |
BQKFBMQEEQVLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)N2C=C(C=N2)N |
Origin of Product |
United States |
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